N-(4-chlorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 7-methyl-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-chlorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, due to its ability to inhibit specific molecular targets.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the inhibition of specific enzymes and receptors. This compound binds to the active site of the target enzyme or receptor, blocking its activity and thereby disrupting the associated biological pathway. Molecular docking studies have shown that this compound forms hydrogen bonds and hydrophobic interactions with key residues in the active site, leading to its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory effects on various enzymes and receptors.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
N-(4-chlorophenyl)-7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C18H13ClN6O |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-7-methyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H13ClN6O/c1-11-15(17(26)22-14-4-2-13(19)3-5-14)10-21-18-23-16(24-25(11)18)12-6-8-20-9-7-12/h2-10H,1H3,(H,22,26) |
InChI Key |
JJZQDLRLHGRWRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.